N-Cbz-DL-isovaline
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Overview
Description
N-Cbz-DL-isovaline is a derivative of isovaline, an amino acid that is notable for its presence in meteorites and its potential role in the origin of biological homochirality. The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of isovaline, which is used to prevent unwanted reactions during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-DL-isovaline typically involves the protection of the amino group of DL-isovaline with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is usually carried out in an aqueous medium to facilitate the formation of the protected amino acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-Cbz-DL-isovaline can undergo various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed through hydrogenolysis using hydrogen gas and a palladium catalyst.
Amidation: The compound can be used in amidation reactions to form amides under mild conditions.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Amidation: Isocyanate intermediates generated in situ using 2-chloropyridine and trifluoromethanesulfonyl anhydride.
Major Products:
Hydrogenolysis: Removal of the Cbz group yields free DL-isovaline.
Amidation: Formation of amides from this compound and various amines.
Scientific Research Applications
N-Cbz-DL-isovaline has several applications in scientific research:
Chemistry: Used as a protected amino acid in peptide synthesis to prevent unwanted side reactions.
Biology: Studied for its role in the origin of biological homochirality and its presence in meteorites.
Medicine: Investigated for its potential antiepileptic properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cbz-DL-isovaline primarily involves its role as a protected amino acid. The Cbz group protects the amino group from unwanted reactions during synthesis. The removal of the Cbz group through hydrogenolysis releases the free amino acid, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
N-Cbz-DL-isovaline can be compared with other Cbz-protected amino acids such as:
These compounds share similar protective groups but differ in their amino acid backbones. This compound is unique due to its presence in meteorites and its potential role in the origin of life .
Properties
CAS No. |
4512-49-6 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
ISERAAKYCOAGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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